molecular formula C19H29N3O2S B13075909 N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine

Cat. No.: B13075909
M. Wt: 363.5 g/mol
InChI Key: YZYYAIPQRVKYBO-UHFFFAOYSA-N
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Description

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine is a complex organic compound with the molecular formula C19H29N3O2S and a molecular weight of 363.52 g/mol . This compound features a diazabicyclo[2.2.1]heptane core, which is a bicyclic structure containing nitrogen atoms, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves several steps. One common method includes the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, which affords products in high yield and enantiomeric ratio . Further modifications, such as epimerization and lactamization cascades, are applied to synthesize the desired diazabicyclo[2.2.1]heptane derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule. Common reagents and conditions used in these reactions include strong bases, acids, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The diazabicyclo[2.2.1]heptane core structure is known to interact with various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H29N3O2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[[4-[(5-ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine

InChI

InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3

InChI Key

YZYYAIPQRVKYBO-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CC1CN2S(=O)(=O)C3=CC=C(C=C3)CNC4CCCC4

Origin of Product

United States

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